
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole, also known as 2-Methylpyridin-2-yl-octahydro-1H-isoindole, is an organic compound with the molecular formula C11H17N. It is a member of the pyridine family, and it is a yellowish, crystalline solid. It is used as an intermediate in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in the medical field.
科学的研究の応用
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been studied for its potential applications in the medical field. It has been investigated as a potential anti-cancer agent, as well as for its anti-inflammatory and anti-microbial properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and for its potential to act as an antioxidant. Additionally, it has been studied for its potential to inhibit the growth of certain viruses, and for its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase. Additionally, it is believed to act by modulating the expression of certain genes, such as those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, and to act as an antioxidant. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase.
実験室実験の利点と制限
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable, and it is not toxic at the concentrations used in laboratory experiments. However, it is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in lipids, so it may not be suitable for use in experiments involving lipids.
将来の方向性
Future research on 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on its potential applications in the medical field, such as its potential use as an anti-cancer agent or its potential to inhibit the growth of certain viruses. Additionally, further research could focus on its potential use as an antioxidant, and its potential to act as an anti-inflammatory or anti-microbial agent. Finally, further research could focus on its potential use as an intermediate in the synthesis of various pharmaceuticals.
合成法
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole can be synthesized via a multi-step process. The first step involves the reaction of 2-methylpyridine and ethyl bromoacetate to form 2-methylpyridin-2-yl-bromoacetate. This is followed by the reaction of 2-methylpyridin-2-yl-bromoacetate and ethyl isocyanoacetate to form 2-methylpyridin-2-yl-octahydro-1H-isoindole.
特性
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-5-4-8-14(15-11)16-9-12-6-2-3-7-13(12)10-16/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSGKWXORUWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)
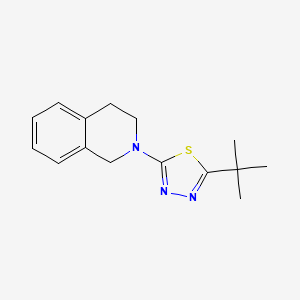
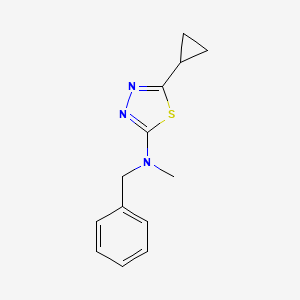
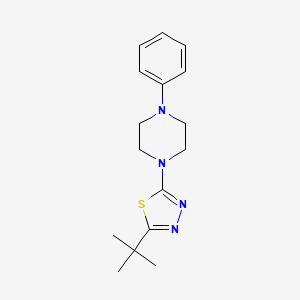
![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)
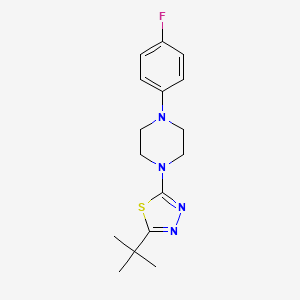
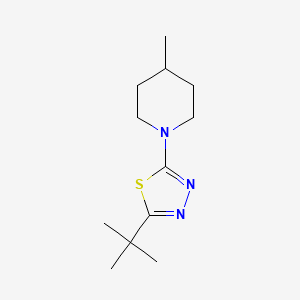
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)